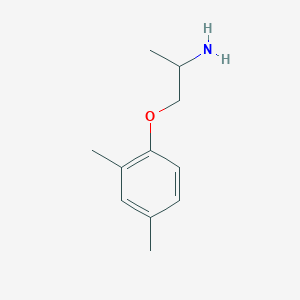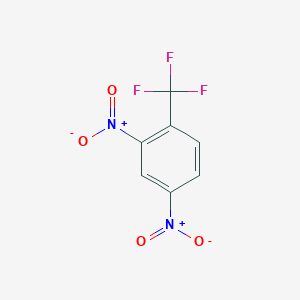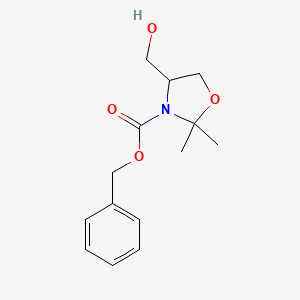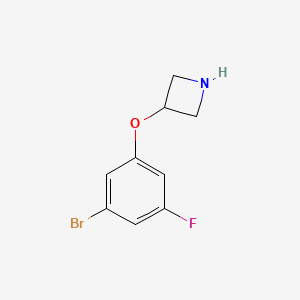![molecular formula C13H15BrN2 B12079790 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)
7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 7th position and a cyclohexyl group at the 2nd position of the benzo[d]imidazole core. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzo[d]imidazole core: This can be achieved through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Cyclohexylation: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: They are used in the synthesis of functional materials, including polymers and dyes.
Biology:
Enzyme Inhibition: Imidazole derivatives can act as inhibitors of various enzymes, including cytochrome P450 enzymes.
Antimicrobial Agents: They exhibit antimicrobial activity against a range of pathogens.
Medicine:
Pharmaceuticals: Imidazole derivatives are key components in many drugs, including antifungal agents like ketoconazole and miconazole.
Industry:
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Utilized in the production of dyes for textiles and other materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
2-Cyclohexyl-1H-benzo[d]imidazole: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-1H-benzo[d]imidazole: Lacks the cyclohexyl group, which may influence its solubility and binding properties.
Uniqueness: 7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the cyclohexyl group, which together enhance its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C13H15BrN2 |
|---|---|
Peso molecular |
279.18 g/mol |
Nombre IUPAC |
4-bromo-2-cyclohexyl-1H-benzimidazole |
InChI |
InChI=1S/C13H15BrN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,15,16) |
Clave InChI |
JZYBRYIRSBDUJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC3=C(N2)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}oxane-3,4,5-triol](/img/structure/B12079718.png)





![[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]-tripropylazanium;chloride](/img/structure/B12079749.png)


![benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate;hydrochloride](/img/structure/B12079755.png)



